![molecular formula C13H14O2 B586075 4-Phenylcyclohex-1-ene-1-carboxylic acid CAS No. 143287-94-9](/img/structure/B586075.png)
4-Phenylcyclohex-1-ene-1-carboxylic acid
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Overview
Description
4-Phenylcyclohex-1-ene-1-carboxylic acid is a chemical compound with the CAS Number: 143287-94-9 . It has a molecular weight of 202.25 and its molecular formula is C13H14O2 . It is a white to yellow solid and is not intended for human or veterinary use.
Molecular Structure Analysis
The IUPAC name for this compound is 4-phenyl-1-cyclohexene-1-carboxylic acid . The InChI code for this compound is 1S/C13H14O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical form of 4-Phenylcyclohex-1-ene-1-carboxylic acid is a white to yellow solid . It has a molecular weight of 202.25 and its molecular formula is C13H14O2 .Scientific Research Applications
Synthesis and Properties: Derivatives of cyclohexene carboxylic acids, like 4-Phenylcyclohex-1-ene-1-carboxylic acid, have been synthesized and their mesomorphic properties studied. These derivatives are characterized by lower nematic-isotropic transition temperatures and narrower nematic ranges compared to analogous derivatives, indicating potential applications in liquid crystal technology (Bezborodov & Lapanik, 1992).
Medicinal Chemistry: Certain derivatives of cyclohexene carboxylic acids have shown potential as inhibitors of influenza A sialidase, suggesting their use in antiviral drug development (Kerrigan, Smith, & Stoodley, 2001).
Biocatalysis: Studies have focused on the biocatalytic desymmetrization of dimethyl cyclohexene dicarboxylates, producing important intermediates for synthesizing biologically active molecules (Meissner et al., 2018).
Pharmaceutical Applications: Cyclohexene analogues of GABA and beta-alanine have been explored as potential mechanism-based inactivators of gamma-aminobutyric acid aminotransferase, an enzyme relevant in epilepsy and drug addiction (Choi & Silverman, 2002).
Stereochemistry and Chiral Resolution: Research has been conducted on the chiral resolution of cyclohexene carboxylic acids, which is crucial for applications in asymmetric synthesis and chiral drug development (Yi-liang, 2013).
Enzyme Inhibition: Studies on cyclohexene carboxylic acid derivatives have shown them to be effective inhibitors of specific enzymes, indicating their potential in therapeutic applications (Bailey et al., 1985).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other carboxylic acids, it may interact with biological systems through hydrogen bonding and other non-covalent interactions .
Pharmacokinetics
Its metabolism could potentially involve enzymatic oxidation or reduction, and excretion might occur via renal or biliary routes .
Result of Action
The molecular and cellular effects of 4-Phenylcyclohex-1-ene-1-carboxylic acid’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Phenylcyclohex-1-ene-1-carboxylic acid. For instance, its carboxylic acid group could ionize under certain pH conditions, potentially affecting its solubility and interactions with biological targets .
properties
IUPAC Name |
4-phenylcyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZUQRSZZQQEBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699357 |
Source
|
Record name | 1,2,3,6-Tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohex-1-ene-1-carboxylic acid | |
CAS RN |
143287-94-9 |
Source
|
Record name | 1,2,3,6-Tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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